molecular formula C17H18Si B140796 Trimethyl[4-(phenylethynyl)phenyl]silane CAS No. 136459-72-8

Trimethyl[4-(phenylethynyl)phenyl]silane

Cat. No.: B140796
CAS No.: 136459-72-8
M. Wt: 250.41 g/mol
InChI Key: UZRJWRFLYPENFH-UHFFFAOYSA-N
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Description

Trimethyl[4-(phenylethynyl)phenyl]silane is an organosilicon compound with the molecular formula C17H18Si. It is characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to another phenyl ring via an ethynyl linkage. This compound is known for its unique structural properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl[4-(phenylethynyl)phenyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with bromobenzene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the trimethylsilylacetylene and bromobenzene to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale coupling reactions using similar catalysts and reagents. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[4-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Trimethyl[4-(phenylethynyl)phenyl]silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomolecules for various biological studies.

    Medicine: Research into silicon-based drugs and their potential therapeutic applications often involves this compound.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Trimethyl[4-(phenylethynyl)phenyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group provides stability and reactivity, allowing the compound to act as a versatile intermediate in organic synthesis. The ethynyl linkage also contributes to its reactivity, enabling the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl linkage.

    Phenylethynyltrimethylsilane: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

Trimethyl[4-(phenylethynyl)phenyl]silane is unique due to the combination of the trimethylsilyl group and the ethynyl linkage, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic applications, distinguishing it from other similar organosilicon compounds.

Properties

IUPAC Name

trimethyl-[4-(2-phenylethynyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Si/c1-18(2,3)17-13-11-16(12-14-17)10-9-15-7-5-4-6-8-15/h4-8,11-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRJWRFLYPENFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136459-73-9
Record name Benzene, 1-(2-phenylethynyl)-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136459-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00610704
Record name Trimethyl[4-(phenylethynyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136459-72-8
Record name Trimethyl[4-(phenylethynyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)diphenylacetylene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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